N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorobenzyl and fluorophenyl groups. The final step involves the acylation of the imidazolidinone with 4-ethylphenyl acetic acid. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(4-ethylphenyl)-2-[3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of fluorine can increase the compound’s metabolic stability, making it a more attractive candidate for drug development.
Properties
Molecular Formula |
C26H23F2N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H23F2N3O3/c1-2-17-5-11-21(12-6-17)29-24(32)15-23-25(33)31(22-13-9-20(28)10-14-22)26(34)30(23)16-18-3-7-19(27)8-4-18/h3-14,23H,2,15-16H2,1H3,(H,29,32) |
InChI Key |
SIVPZXOTTVYEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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